molecular formula C28H38O4 B187593 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione CAS No. 88167-08-2

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione

Cat. No.: B187593
CAS No.: 88167-08-2
M. Wt: 438.6 g/mol
InChI Key: MHCBRILOHYOAEO-UHFFFAOYSA-N
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Description

1,6-Bis(4-pentoxyphenyl)hexane-1,6-dione is a symmetrical diketone featuring a central hexane backbone terminated by two ketone groups, each substituted with a 4-pentoxyphenyl moiety. Characterization typically employs NMR (DEPT, COSY, HMQC, HMBC), X-ray diffraction, and spectroscopic methods .

Properties

CAS No.

88167-08-2

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI Key

MHCBRILOHYOAEO-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves several steps. One common method includes the reaction of 1,6-hexanedione with 4-pentyloxyphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate specific signaling pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their properties are summarized below:

Compound Name Substituents Biological Activity Synthetic Method Key Findings
1,6-Bis(4-pentoxyphenyl)hexane-1,6-dione (Target) 4-pentoxyphenyl Not reported Inferred: Friedel-Crafts acylation Hypothesized enhanced lipophilicity due to long alkoxy chain.
1,6-Bis(4-dimethoxyphenyl)hexane-1,6-dione 3,4-dimethoxyphenyl Antioxidant (ABTS/DPPH assays) Friedel-Crafts acylation with adipoyl chloride IC50 values: 12.5 µM (ABTS), 18.7 µM (DPPH); electron-donating groups enhance activity.
1,6-Bis(4-(tert-butyl)phenyl)hexane-1,6-dione 4-tert-butylphenyl Not reported Cobalt-catalyzed reductive dimerization Crystallographic data confirms extended alkyl chain; high yield (75%).
1,6-Bis(2-methoxyphenyl)hexane-1,6-dione 2-methoxyphenyl Not reported Manganese-catalyzed coupling Lower yield (30%); substituent position affects reactivity and crystal packing.
1,6-Di(thiophen-2-yl)hexane-1,6-dione Thiophene Not reported Acylation with thiophene and diacyl chloride Forms cyclocondensation products in HOAc; bromination regioselectivity observed.
1,6-Bis(piperazin-2,6-dione)hexane Piperazine-2,6-dione Anticancer Multi-step alkylation Crystallographic inversion center; extended methylene chain conformation.

Key Comparative Insights

Substituent Position and Bioactivity: The 4-dimethoxyphenyl analogue exhibits potent antioxidant activity (IC50 ~12–19 µM) due to electron-donating methoxy groups stabilizing radical intermediates . The pentoxy group in the target compound may improve membrane permeability compared to shorter alkoxy chains, though excessive lipophilicity could reduce aqueous solubility .

Synthetic Challenges :

  • Bulky substituents (e.g., tert-butyl in ) require specialized catalysts (e.g., cobalt) for efficient dimerization, achieving 75% yield. Smaller groups (e.g., methoxy) are more amenable to traditional Friedel-Crafts methods .
  • Thiophene-containing analogues () undergo cyclocondensation in acidic media, demonstrating versatility in post-synthetic modifications.

Crystallographic and Physical Properties :

  • The piperazine-dione derivative () adopts a centrosymmetric structure with an extended methylene chain, suggesting similar conformational rigidity in the target compound.
  • Mechanical properties (e.g., Vickers hardness) for the HDHD crystal () highlight the role of hydrogen bonding and packing efficiency, which may vary in the target compound due to its flexible pentoxy chains .

Potential Applications: Antioxidant activity in dimethoxy derivatives suggests the target compound could be explored for oxidative stress-related therapies .

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